Cas no 2580223-41-0 (4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2580223-41-0x500.png)
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid
- 2580223-41-0
- EN300-27728513
-
- インチ: 1S/C22H16N4O4/c27-21(28)17-11-24-26-10-9-23-20(19(17)26)25-22(29)30-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-11,18H,12H2,(H,27,28)(H,23,25,29)
- InChIKey: CPLQVTYERSRCBY-UHFFFAOYSA-N
- SMILES: O(C(NC1C2=C(C(=O)O)C=NN2C=CN=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 400.11715500g/mol
- 同位素质量: 400.11715500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 639
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 106Ų
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728513-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 1.0g |
$2035.0 | 2025-03-19 | |
Enamine | EN300-27728513-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 0.05g |
$1709.0 | 2025-03-19 | |
Enamine | EN300-27728513-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 0.1g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-27728513-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 5.0g |
$5900.0 | 2025-03-19 | |
Enamine | EN300-27728513-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 10.0g |
$8749.0 | 2025-03-19 | |
Enamine | EN300-27728513-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 2.5g |
$3988.0 | 2025-03-19 | |
Enamine | EN300-27728513-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 0.5g |
$1954.0 | 2025-03-19 | |
Enamine | EN300-27728513-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2580223-41-0 | 95.0% | 0.25g |
$1872.0 | 2025-03-19 |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acidに関する追加情報
Introduction to 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic Acid (CAS No. 2580223-41-0)
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid, identified by its CAS number 2580223-41-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its 4-(fluoren-9-yl)methoxy substituent and the presence of multiple amino and carboxylic acid functional groups, contribute to its intriguing chemical properties and biological relevance.
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the fluoren-9-yl moiety into the molecule enhances its solubility and stability, making it more amenable to further functionalization and biological testing. This structural modification is particularly important in drug design, as it can influence the compound's pharmacokinetic profile and interactions with biological targets.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, inflammation, and infectious disorders. The presence of both amino and carboxylic acid groups in 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid makes it a versatile scaffold for designing molecules that can interact with multiple biological pathways simultaneously.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in disease progression. For instance, studies have shown that derivatives of this compound can modulate the activity of kinases, which are key players in signal transduction pathways associated with cancer cell proliferation and survival.
The< strong>fluoren-9-yl moiety is particularly noteworthy for its ability to enhance the metabolic stability of drug candidates. Fluorene-based substituents are known to improve the bioavailability of pharmaceuticals by reducing their susceptibility to enzymatic degradation. This property makes 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-(fluoren). Methoxy]-carbonyl}amino)pyrazolo[1,5-a]pyrazine)-3-carboxylic acid. Molecular modeling techniques allow researchers to predict the binding affinity and interaction patterns of this compound with various biological targets. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical development.
The< strong>methoxy group attached to the carbonyl carbon plays a critical role in determining the compound's reactivity and solubility properties. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity. Additionally, the methoxy group can be further modified or replaced with other substituents to fine-tune the pharmacological properties of derived molecules.
In clinical trials involving pyrazole derivatives, researchers have observed promising results in terms of efficacy and safety profiles. These studies highlight the importance of structural optimization in drug development. By modifying key functional groups such as amino and carboxylic acid moieties, scientists can create analogs with improved pharmacokinetic properties and reduced side effects.
The< strong>pyrazolo[1,5-a]pyrazine core structure is known for its ability to interact with a wide range of biological targets due to its rigid framework and multiple hydrogen bond donors/acceptors. This scaffold allows for diverse chemical modifications while maintaining a stable core structure essential for biological activity. The combination of these features makes 4-(fluorenylmethoxy)-carbonyl}amino)pyrazolo[1,5-a]pyrazine)-3-carboxylic acid a compelling candidate for further investigation.
The< strong>CAS number 2580223-41-0 serves as a unique identifier for this compound in scientific literature and databases. This standardized numbering system ensures accurate documentation and retrieval of information related to chemical substances used in research and industry.
Ongoing research continues to explore new applications for pyrazole derivatives like 4-(fluorenylmethoxy)-carbonyl}amino)pyrazolo[1,5-a]pyrazine)-3-carboxylic acid. Innovations in synthetic methodologies are enabling scientists to create more complex derivatives with tailored properties for specific therapeutic purposes. As our understanding of disease mechanisms advances, so too does our ability to design molecules that target these processes effectively.
2580223-41-0 (4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid) Related Products
- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 2172245-58-6(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)
- 6833-13-2(2-Chloro-N-phenylbenzamide)
- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)
- 99-68-3(Carboxymethylmercaptosuccinic acid)
- 1228600-40-5(5-Aminopentan-2-one hydrochloride)
- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)




